2-Methoxyethyl acrylate

Polymer Physics Biomedical Coatings Elastomers

Standard acrylate monomers cannot simultaneously deliver hydrophilicity, low-Tg flexibility, and predictable copolymerization kinetics. Substituting MEA with ethyl or butyl acrylate compromises hemocompatibility in medical device coatings, cold resistance in automotive seals, or introduces unpredictable reactivity ratios in copolymer design. 2-Methoxyethyl acrylate (stabilized with MEHQ, ≥98%) provides the unique methoxyethyl side chain that enables FDA-recognized antithrombogenic PMEA coatings, superior cold/oil resistance balance in acrylic rubbers, and solvent-independent propagation rate coefficients for rational polymer architecture.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 3121-61-7
Cat. No. B165357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl acrylate
CAS3121-61-7
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOCCOC(=O)C=C
InChIInChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3
InChIKeyHFCUBKYHMMPGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethyl Acrylate (CAS 3121-61-7): Procurement-Grade Specification and Baseline Characterization


2-Methoxyethyl acrylate (MEA; CAS 3121-61-7) is a specialty acrylate ester monomer featuring a methoxyethyl side chain that imparts a balance of hydrophilicity and flexibility to resulting polymers [1]. This monomer is commercially available in grades with a purity of ≥98%, typically stabilized with 50–100 ppm MEHQ inhibitor to prevent premature polymerization during storage . It is a clear, colorless liquid with a boiling point of 56 °C at 12 mmHg and a density of 1.012 g/mL at 25 °C, and it exhibits a solubility of 116 g/L in water at 20 °C, distinguishing it from more hydrophobic acrylates like ethyl or butyl acrylate [2]. The primary commercial significance of MEA lies in its use as a building block for copolymers with low glass transition temperatures and unique hydration properties, which are leveraged in biomedical, coating, and adhesive applications [1].

Why Generic Acrylate Monomer Substitution Fails: Critical Performance Gaps for 2-Methoxyethyl Acrylate


Generic substitution of 2-methoxyethyl acrylate with other acrylate monomers (e.g., ethyl acrylate, butyl acrylate, methyl acrylate) is not feasible for applications demanding a precise combination of hydrophilicity, low glass transition temperature, and specific reactivity profiles. The methoxyethyl side chain confers a unique water-structuring capacity that is directly linked to the exceptional blood compatibility of poly(2-methoxyethyl acrylate) (PMEA) [1]. Unlike ethyl acrylate-based polymers, which exhibit poor cold resistance, or butyl acrylate-based polymers, which suffer from poor oil resistance, MEA provides a distinct balance of cold resistance and oil resistance in acrylic rubber formulations [2]. Furthermore, the kinetic behavior of MEA in copolymerization differs fundamentally from its hydroxy-functional analog, 2-hydroxyethyl acrylate (HEA), due to the absence of hydrogen-bonding in MEA, which results in more predictable, solvent-independent reactivity ratios and propagation rate coefficients [3]. These cumulative differences in polymer properties and reaction kinetics render simple monomer interchange impossible without compromising the functional performance of the final material.

2-Methoxyethyl Acrylate: Quantitative Comparative Evidence for Scientific Selection


Homopolymer Glass Transition Temperature (Tg) and Its Impact on Material State

The homopolymer of 2-methoxyethyl acrylate, poly(2-methoxyethyl acrylate) (PMEA), exhibits a low glass transition temperature (Tg) of approximately -20°C to -25°C, which results in a viscous liquid polymer at room temperature [1]. This low Tg is significantly different from other common acrylate homopolymers, such as poly(methyl methacrylate) (PMMA), which has a Tg of approximately 105°C and exists as a solid glass [2]. This extreme difference in Tg dictates the physical state and processing requirements for materials based on these monomers, with PMEA requiring special formulation strategies (e.g., copolymerization or crosslinking) to achieve solid, free-standing films or coatings [1].

Polymer Physics Biomedical Coatings Elastomers

Homopropagation Rate Coefficient (kp) in Bulk Polymerization

The homopropagation rate coefficient (kp) for 2-methoxyethyl acrylate (MEA) at 50°C is 35,000 L·mol⁻¹·s⁻¹ [1]. This is 30% higher than the kp value for butyl acrylate (BA) under the same conditions, which is approximately 27,000 L·mol⁻¹·s⁻¹ [1]. This kinetic difference indicates that MEA polymerizes significantly faster than BA, which must be accounted for in reactor design, process control, and when formulating copolymers to achieve desired composition and molecular weight distributions. Furthermore, the kp of MEA is unaffected by solvent choice, unlike the hydrogen-bonding monomer 2-hydroxyethyl acrylate (HEA), whose kp is highly solvent-dependent [1].

Polymer Kinetics Reactivity Process Modeling

Water Solubility and Hydrophilicity as a Monomer

2-Methoxyethyl acrylate exhibits a water solubility of 116 g/L at 20°C, classifying it as partially water-miscible . This is a stark contrast to other common acrylate monomers like ethyl acrylate (EA), which has a water solubility of only 15 g/L at 20°C [1], and butyl acrylate (BA), which is essentially insoluble in water (approx. 2 g/L) [1]. The significantly higher water solubility of MEA facilitates its use in aqueous polymerization systems (e.g., emulsion or suspension polymerization) and enables the synthesis of water-dispersible or hydrophilic copolymers. This property is directly linked to the intermediate hydrophilic nature of PMEA, as evidenced by its water contact angle of ~50° [2].

Monomer Solubility Waterborne Coatings Formulation

Elastomer Performance Balance: Cold Resistance vs. Oil Resistance

In acrylic rubber formulations, the choice of principal acrylate comonomer dictates the balance of cold resistance and oil resistance. A direct comparison from patent literature reveals that polymers based on 2-methoxyethyl acrylate or 2-ethoxyethyl acrylate as the principal comonomer exhibit excellent cold resistance and oil resistance but suffer from poor heat resistance [1]. In contrast, polymers based on ethyl acrylate (EA) offer excellent oil resistance and heat resistance but poor cold resistance, while those based on n-butyl acrylate (BA) provide excellent heat and cold resistance but poor oil resistance [1]. This clearly positions MEA as a specialized monomer that trades heat resistance for a unique combination of low-temperature flexibility and oil compatibility, making it suitable for specific seal and gasket applications where this trade-off is acceptable or can be mitigated through copolymerization.

Acrylic Rubber Elastomers Sealants

Blood Compatibility: Platelet Adhesion on Polymer Coatings

Poly(2-methoxyethyl acrylate) (PMEA) exhibits exceptional blood compatibility, a property not shared by many common acrylate polymers. In a quantitative platelet adhesion assay using human blood, a hydrogen-bonded PMEA (H-PMEA) film demonstrated significantly lower platelet adhesion compared to standard negative controls. Specifically, 1.5 times more platelets adhered to a poly(vinyl chloride) (PVC) surface than to a poly(ethylene terephthalate) (PET) surface, while H-PMEA showed a clear edge with even lower adhesion than PET [1]. This level of platelet resistance is a key performance indicator for materials intended for blood-contacting medical devices, such as catheters, stents, and vascular grafts.

Biomaterials Hemocompatibility Medical Device Coatings

Copolymerization Reactivity Ratios for Statistical Copolymer Design

The monomer reactivity ratios for 2-methoxyethyl acrylate (MEA) are crucial for designing statistical copolymers with predictable composition. In copolymerization with 2-methacryloyloxyethyl phosphorylcholine (MPC), the reactivity ratios are r_MEA = 0.53 and r_MPC = 2.21, with a product r_MEA × r_MPC of 1.17, confirming successful statistical copolymerization [1]. In another system, copolymerization of acrylonitrile (A) and MEA under ATRP conditions yields reactivity ratios of r_A = 1.52 and r_M = 0.60 [2]. These values are distinct from, for example, the copolymerization of MEA with 2-hydroxyethyl methacrylate (HEMA) in bulk, where r_HEMA = 3.14 ± 0.44 and r_MEA = 0.27 ± 0.04 [3], highlighting how the choice of comonomer dramatically alters MEA's incorporation behavior. This data is essential for scientists who need to target a specific copolymer composition and sequence distribution.

Copolymerization Reactivity Ratios Polymer Design

Validated Application Scenarios for 2-Methoxyethyl Acrylate Based on Comparative Evidence


Biomedical Coatings for Blood-Contacting Devices

The proven hemocompatibility of poly(2-methoxyethyl acrylate) (PMEA), as demonstrated by reduced platelet adhesion compared to PVC and PET [1], makes 2-methoxyethyl acrylate a critical monomer for the development of coatings on catheters, stents, vascular grafts, and other blood-contacting medical devices. The ability to form hydrogen-bonded supramolecular networks (H-PMEA) allows for the creation of solid, rubber-like films from this otherwise liquid polymer, expanding its utility from thin coatings to free-standing implants [1].

Low-Temperature Flexible Acrylic Rubbers and Sealants

For applications requiring both low-temperature flexibility and resistance to oil swelling, 2-methoxyethyl acrylate is the preferred comonomer over ethyl acrylate or n-butyl acrylate [1]. This makes MEA a strategic choice for formulating specialty acrylic rubbers used in automotive seals, gaskets, and hoses that must perform reliably in cold climates while maintaining resistance to lubricants and fuels.

Waterborne and UV-Curable Coatings and Inks

The high water solubility (116 g/L) and intermediate hydrophilicity of MEA [1] enable its use in waterborne polymer dispersions and UV-curable formulations where water compatibility and fast curing are essential. Its inclusion in photocurable inkjet inks at 20–50% by mass [2] enhances jetability and adhesion to polyvinyl chloride substrates, while its high propagation rate coefficient (35,000 L·mol⁻¹·s⁻¹) contributes to rapid curing kinetics [3].

Statistical Copolymers for Amphiphilic and Stimuli-Responsive Materials

The well-defined reactivity ratios of MEA with comonomers like MPC (r_MEA=0.53, r_MPC=2.21) [1] allow for the rational design of amphiphilic statistical copolymers that can self-assemble into micelles or exhibit thermoresponsive behavior in aqueous solution. These materials are of interest for drug delivery, biosensing, and smart coatings, where predictable polymer architecture is paramount.

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